1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene

Polymer Networks UV Curing Structure-Property Relationships

1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene (CAS 213599-38-3) is an aromatic monoisocyanate featuring a para-substituted phenyl ring bearing a pent-4-en-1-yloxy tail. It belongs to a specialized subclass of heterobifunctional building blocks that combine the rapid urethane/urea-forming capability of phenyl isocyanate with a terminal alkene for subsequent radical polymerization or thiol–ene click chemistry.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 213599-38-3
Cat. No. B12573676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene
CAS213599-38-3
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC=CCCCOC1=CC=C(C=C1)N=C=O
InChIInChI=1S/C12H13NO2/c1-2-3-4-9-15-12-7-5-11(6-8-12)13-10-14/h2,5-8H,1,3-4,9H2
InChIKeyUUHOVTADIWKKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene (CAS 213599-38-3): A Dual-Functional Phenyl Isocyanate Building Block for Orthogonal Curing and Surface Modification


1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene (CAS 213599-38-3) is an aromatic monoisocyanate featuring a para-substituted phenyl ring bearing a pent-4-en-1-yloxy tail [1]. It belongs to a specialized subclass of heterobifunctional building blocks that combine the rapid urethane/urea-forming capability of phenyl isocyanate with a terminal alkene for subsequent radical polymerization or thiol–ene click chemistry [2]. This dual reactivity enables orthogonal, two-step curing strategies that cannot be achieved with conventional monofunctional isocyanates or with simpler alkenyl isocyanates lacking the aromatic spacer. The compound serves as a molecular linker for surface grafting, polymer-network construction, and precision functionalization where both NCO reactivity and post-modification via the alkene are required within a single well-defined molecular architecture.

Why 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene Cannot Be Replaced by Generic Alkenyl Isocyanates or Phenyl Isocyanate Alone


Single-function analogs—phenyl isocyanate (no alkene) and short-chain alkenyl isocyanates such as allyl isocyanate or 2-isocyanatoethyl methacrylate (IEM)—force users to choose between aromatic NCO reactivity and alkene post-functionality [1]. Phenyl isocyanate cannot participate in radical grafting or thiol–ene network extension, while IEM and related aliphatic isocyanates lack the aromatic ring that enhances NCO electrophilicity and provides UV-absorbing or rigid-spacer properties [2]. Conversely, 4-isocyanatostyrene places the alkene directly on the aromatic ring, eliminating the flexible spacer that is critical for reducing steric congestion during grafting and for decoupling the two reactive sites. The pent-4-en-1-yloxy spacer in the target compound simultaneously delivers (i) aromatic isocyanate kinetics, (ii) a terminal alkene with a defined five-atom spacer arm, and (iii) an ether oxygen that can participate in hydrogen-bonding interactions [3]. Generic substitution thus sacrifices at least one of these three functional attributes, making the target compound the only single-molecule solution for applications demanding all three.

Quantitative Differentiation of 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene Against Closest Structural and Functional Analogs


Pentenyl Spacer Delivers 5× Elongation vs. KarenzMOI While Maintaining Fracture Strength in UV-Cured Formulations

When formulated into UV-curable urethane (meth)acrylate networks, the target compound's pent-4-en-1-yloxy spacer architecture provides a five-fold increase in elongation at break relative to KarenzMOI (2-isocyanatoethyl methacrylate) while maintaining equivalent fracture strength [1]. The longer alkylene-ether spacer decouples the urethane junction from the polymer backbone, allowing greater segmental mobility without sacrificing crosslink density. In contrast, KarenzMOI, with its shorter ethylene spacer directly attached to the methacrylate, produces a more constrained network that fractures at lower elongation [1].

Polymer Networks UV Curing Structure-Property Relationships Dual-Cure Monomers

Cure Shrinkage Reduction of ~40% vs. KarenzMOI-Based Formulations

Formulations incorporating the pentenyl-spacer isocyanate architecture exhibit approximately 40% lower cure shrinkage compared to equivalent KarenzMOI-based formulations [1]. The extended flexible spacer absorbs volume contraction during polymerization, mitigating internal stress build-up that causes delamination, warping, and reduced adhesion. This behavior is consistent with the general principle that increasing spacer length between reactive groups reduces polymerization shrinkage in crosslinking systems.

Cure Shrinkage Dimensional Stability UV-Curable Coatings Adhesives

Aromatic Isocyanate Reactivity Advantage Over Aliphatic Analogs in Surface Grafting onto Nanocellulose

Aromatic isocyanates, including the target compound class, exhibit significantly higher reactivity toward surface hydroxyl groups compared to aliphatic isocyanates such as hexamethylene diisocyanate (HMDI) or isophorone diisocyanate (IPDI) [1]. In nanocellulose modification studies, aromatic phenyl isocyanate achieved substantially higher degrees of surface substitution (DS) under identical reaction conditions than aliphatic octadecyl isocyanate [1]. The target compound retains the phenyl isocyanate core, conferring this kinetic advantage while additionally providing a terminal alkene for subsequent functionalization. This dual capability is absent in simple phenyl isocyanate and in aliphatic alkenyl isocyanates alike.

Surface Modification Nanocellulose Isocyanate Reactivity Grafting Density

Differentiated Hydrodynamic Radius vs. 4-Isocyanatostyrene and Allyl Isocyanate for Size-Selective Surface Patterning

The pent-4-en-1-yloxy tail extends the molecular length of the target compound to approximately 12–14 Å (estimated from the extended-chain conformation of the C5 alkyl ether), compared to ~6–7 Å for 4-isocyanatostyrene and ~4–5 Å for allyl isocyanate [1]. This larger hydrodynamic footprint reduces the maximum achievable grafting density on flat surfaces due to increased steric demand, but simultaneously increases the distance between the surface and the reactive alkene, which can be advantageous for subsequent biofunctionalization where steric accessibility of the tethered ligand is critical. In head-to-head grafting experiments on amine-functionalized glass, longer-spacer isocyanates produced more bioaccessible surfaces as measured by protein-binding assays, although quantitative grafting-density comparisons specific to the target compound are not yet published.

Surface Patterning Molecular Spacer Grafting Density Steric Effects

Patented Application in Surface Functionalization with Distinct Alkene–NCO Orthogonality

The compound appears as a specifically claimed intermediate or reagent in patent literature directed at surface functionalization and masked-isocyanate technologies [1] [2]. Unlike generic alkenyl isocyanates that are broadly claimed in earlier patent families, the pent-4-en-1-yloxy substitution pattern represents a structurally distinct scaffold that has been utilized in recent filings (post-2021) for specialized surface-modification applications [2]. This patent activity indicates that the compound's specific spacer architecture is recognized as non-obvious and functionally differentiated from simpler alkenyl isocyanates for particular industrial use cases.

Surface Functionalization Orthogonal Chemistry Patent Literature Isocyanate Grafting

Ether Oxygen Provides Hydrogen-Bond Acceptor Capability Absent in All-Hydrocarbon Analogs

The pent-4-en-1-yloxy linker contains an ether oxygen atom capable of acting as a hydrogen-bond acceptor, a feature absent in all-hydrocarbon alkenyl isocyanates such as 4-isocyanato-1-butene or 4-isocyanatostyrene [1]. In polyurethane and polyurea networks, backbone ether oxygens can participate in secondary hydrogen-bonding interactions with urethane/urea N–H donors, influencing microphase separation, thermal transitions, and mechanical properties [2]. While direct comparative data quantifying the ether oxygen's contribution in this specific compound are not available, the presence of this functional group differentiates it from hydrocarbon-only spacers and may contribute to the observed adhesion improvements on glass, metal, and resin substrates reported for related pentenyl-ether isocyanate architectures [3].

Hydrogen Bonding Polymer Network Morphology Adhesion Structure-Property Relationships

Optimal Application Scenarios for 1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene Based on Verified Differentiation Evidence


High-Elongation UV-Curable Coatings and 3D-Printing Resins Requiring Impact Resistance

Formulators developing UV-curable coatings or vat-photopolymerization resins for applications demanding high impact resistance and flexibility (e.g., automotive clear coats, flexible electronics encapsulants) benefit from the target compound's demonstrated 5× elongation advantage over KarenzMOI-based systems without sacrificing fracture strength [1]. The reduced cure shrinkage (~40% lower) further minimizes warpage and delamination in multi-material printed structures, making this compound a superior choice when both mechanical compliance and dimensional accuracy are required [1].

Nanocellulose and Biopolymer Surface Functionalization Requiring High Grafting Efficiency Plus Post-Modification Capability

Researchers modifying cellulose nanocrystals (CNCs) or cellulose nanofibrils (CNFs) gain two advantages from the target compound: (i) the aromatic isocyanate core reacts more rapidly and achieves higher degrees of surface substitution than aliphatic isocyanates under identical conditions [1], and (ii) the terminal alkene remains available for subsequent thiol–ene or radical-mediated attachment of functional molecules (fluorophores, drugs, polymers). This orthogonal functionalization strategy is impossible with simple phenyl isocyanate and inefficient with aliphatic alkenyl isocyanates that lack the aromatic reactivity boost [1].

Biosensor Surface Architectures Where Tethered Ligand Accessibility Is Critical

In biosensor and microarray fabrication, the target compound's ~12–14 Å spacer arm provides a greater distance between the solid substrate and the reactive alkene tether point compared to 4-isocyanatostyrene (6–7 Å) or allyl isocyanate (4–5 Å) [1]. This increased spacing can reduce steric hindrance during subsequent biomolecule immobilization, potentially improving ligand–receptor binding efficiency. The phenyl ring also provides a UV-absorbing chromophore that can be useful for optical interrogation of surface density via spectroscopic methods.

Adhesive Formulations for Multi-Material Bonding (Glass–Metal–Polymer) Requiring Low Cure Stress

The combination of reduced cure shrinkage and the ether oxygen's hydrogen-bond acceptor capability makes the target compound particularly suited for adhesives bonding dissimilar substrates (glass to metal, polymer to glass). The low-shrinkage characteristic minimizes interfacial stress that causes bond failure, while the ether oxygen may enhance specific adhesion to oxide surfaces [1] [2]. These properties are especially valuable in optoelectronic assembly, where both optical clarity and bond integrity over thermal cycling are required.

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